molecular formula C12H9N3S2 B2693379 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide CAS No. 1421261-86-0

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide

Cat. No. B2693379
CAS RN: 1421261-86-0
M. Wt: 259.35
InChI Key: VSBMCPKJXUPLNX-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a novel fluorescent labeling reagent was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Antimalarial Activity

A study by Divatia et al. (2014) involved the green synthesis of novel thiosemicarbazone derivatives containing the benzimidazole moiety. These compounds, including structures related to "2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide," were evaluated for their antimalarial properties. Several synthesized compounds exhibited significant antimalarial activity in vitro, highlighting their potential as novel antimalarial agents (Divatia et al., 2014).

Antidepressant Activity

Another research effort by Mathew et al. (2014) focused on the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity. The study identified compounds that significantly reduced immobility time in animal models, indicating potential antidepressant effects. This research underscores the therapeutic relevance of benzimidazole derivatives in psychiatric disorders (Mathew et al., 2014).

Electrophilic Substitution Reactions

Elchaninov and Pyatnitsyna (2017) explored the chemical behavior of N-(1-methylbenzimidazol-5-yl)thiophene-2-carbothioamide, a closely related compound, under various conditions. Their work demonstrated the compound's ability to undergo electrophilic substitution reactions, opening pathways for functional modifications and the synthesis of novel derivatives with potential pharmacological applications (Elchaninov & Pyatnitsyna, 2017).

Anti-Tumor Agents

Research by Gomha et al. (2016) introduced new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents. Through synthesizing and characterizing these derivatives, the study provided insights into their promising anti-tumor activities against specific cancer cell lines, indicating the potential of such compounds in cancer therapy (Gomha et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds is often related to their ability to interact with various biomolecules, anions, and cations in biological systems .

Future Directions

The future directions in the study of such compounds often involve the design and discovery of new drug molecules that offer some of the greatest hopes for success in present and future epoch .

properties

IUPAC Name

2-thiophen-2-yl-3H-benzimidazole-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c13-11(16)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-17-10/h1-6H,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBMCPKJXUPLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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